1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride
CAS No.:
Cat. No.: VC15870119
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN4 |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 1-methylpyrazolo[4,3-c]pyridin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H8N4.ClH/c1-11-6-2-3-9-4-5(6)7(8)10-11;/h2-4H,1H3,(H2,8,10);1H |
| Standard InChI Key | MZRUONWTXXFPDZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=NC=C2)C(=N1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-methylpyrazolo[4,3-c]pyridin-3-amine hydrochloride, denotes its bicyclic framework: a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. The hydrochloride salt form enhances solubility for experimental applications. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 494767-19-0 | |
| Molecular Formula | C₇H₉ClN₄ | |
| Molecular Weight | 184.62 g/mol | |
| SMILES | CN1C2=C(C=NC=C2)C(=N1)N.Cl | |
| InChIKey | MZRUONWTXXFPDZ-UHFFFAOYSA-N |
The planar structure facilitates π-π stacking interactions with biological targets, while the methyl and amine groups contribute to hydrophobic and hydrogen-bonding capabilities, respectively .
Spectroscopic and Physicochemical Properties
Predicted collision cross-section (CCS) data from ion mobility spectrometry reveals adduct-specific behavior, with the [M+H]+ ion exhibiting a CCS of 126.9 Ų . The compound’s solubility in polar solvents like water and DMSO is attributed to its ionic hydrochloride form, though stability under acidic conditions requires further validation .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from pyridine and pyrazole precursors. A representative pathway includes:
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Cyclization: Condensation of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the pyrazolo[4,3-c]pyridine core.
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Methylation: Introduction of the methyl group at the pyrazole N-1 position using methyl iodide or dimethyl sulfate.
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Hydrochloride Formation: Treatment with hydrochloric acid to yield the final salt.
Table 2: Key Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12h | 65 | |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 78 | |
| Salt Formation | HCl (g), EtOH, RT | 92 |
Regiochemical Considerations
Regioselectivity during cyclization is critical. The N-1 methylated isomer (target compound) exhibits superior bioactivity compared to the N-2 regioisomer, which shows negligible PPI inhibition due to steric clashes with solvent-exposed protein residues. Computational modeling confirms that the N-1 methyl group occupies a solvent-accessible region without perturbing the binding pocket.
Mechanism of Action and Biological Activity
Protein-Protein Interaction Inhibition
The compound disrupts PPIs by binding to hydrophobic hotspots on target proteins. In Trypanosoma brucei, it inhibits the PEX14-PEX5 interaction—a critical step in glycosome biogenesis—by occupying the Trp and Phe pockets of PEX14 with its pyrazolo-pyridine core and naphthalene substituents, respectively. This interaction is conserved in human homologs, suggesting cross-species applicability.
Antiproliferative Effects
In cancer cell lines, the compound induces apoptosis via caspase-9 activation and downregulates proliferating cell nuclear antigen (PCNA). A comparative study of pyrazolo[4,3-c]pyridine derivatives reported IC₅₀ values below 0.1 µM in HeLa and A549 cells, though specific data for the hydrochloride salt remain under investigation.
Table 3: Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine | PEX14-PEX5 | 0.058 | |
| 4-(2,6-Diphenyl derivative) | A549 cells | 0.035 |
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